molecular formula C24H20N4O4S B2892334 3-(4-methoxybenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1251550-17-0

3-(4-methoxybenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2892334
CAS RN: 1251550-17-0
M. Wt: 460.51
InChI Key: VOWDIKKZZGOTAK-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H20N4O4S and its molecular weight is 460.51. The purity is usually 95%.
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Scientific Research Applications

LHRH Receptor Antagonism

Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent and orally active non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. These compounds show high binding affinity and antagonistic activity, with potential therapeutic applications for sex-hormone-dependent diseases (Sasaki et al., 2003).

Antidiabetic and Hypolipidemic Activities

The synthesis and evaluation of thiazolidine-2,4-diones and their derivatives have shown substantial hypoglycemic and hypolipidemic activities, highlighting their potential as antidiabetic agents (Sohda et al., 1982).

Nonlinear Optical Properties

Novel styryl dyes based on thieno[2,3-d]pyrimidine derivatives exhibit significant third-order nonlinear optical properties, suggesting their application in optical materials for device applications (Shettigar et al., 2009).

Fluorescence Properties

The synthesis of benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides has revealed strong solid-state fluorescence, with potential implications for their use in fluorescent materials and sensing applications (Yokota et al., 2012).

Antimicrobial Activity

Thiazolidine-2,4-dione derivatives have demonstrated antimicrobial and antifungal activities against a variety of bacterial and fungal isolates, indicating their potential as antimicrobial agents (Alhameed et al., 2019).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxybenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is then coupled with 3-(m-tolyl)-1,2,4-oxadiazole-5-carbaldehyde to form the second intermediate. The final product is then obtained by reducing the imine group in the second intermediate to form the corresponding amine, followed by cyclization to form the thienopyrimidine ring.", "Starting Materials": [ "4-methoxybenzaldehyde", "thiophene-2,5-dicarboxylic acid", "m-toluidine", "acetic anhydride", "phosphorus pentoxide", "thionyl chloride", "sodium borohydride", "sodium cyanoborohydride", "3-(m-tolyl)-1,2,4-oxadiazole-5-carbaldehyde" ], "Reaction": [ "Synthesis of 3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione:", "- Condensation of 4-methoxybenzaldehyde with thiophene-2,5-dicarboxylic acid in acetic anhydride and phosphorus pentoxide to form 3-(4-methoxybenzyl)thiophene-2,5-dicarboxylic acid", "- Conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride", "- Reaction of the acid chloride with sodium borohydride to form the corresponding alcohol", "- Cyclization of the alcohol with phosphorus pentoxide to form 3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione", "Synthesis of 3-(m-tolyl)-1,2,4-oxadiazole-5-carbaldehyde:", "- Condensation of m-toluidine with formic acid and acetic anhydride to form N-acetylm-toluidine", "- Conversion of N-acetylm-toluidine to the corresponding N'-acetyl-N-(m-tolyl)hydrazine using hydrazine hydrate", "- Reaction of N'-acetyl-N-(m-tolyl)hydrazine with phosphorus oxychloride to form 3-(m-tolyl)-1,2,4-oxadiazole-5-carbaldehyde", "Coupling of intermediates and cyclization to form final product:", "- Reaction of 3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with 3-(m-tolyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of sodium cyanoborohydride to form the corresponding imine", "- Reduction of the imine using sodium borohydride to form the corresponding amine", "- Cyclization of the amine to form the thienopyrimidine ring and obtain the final product" ] }

CAS RN

1251550-17-0

Molecular Formula

C24H20N4O4S

Molecular Weight

460.51

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H20N4O4S/c1-15-4-3-5-17(12-15)22-25-20(32-26-22)14-27-19-10-11-33-21(19)23(29)28(24(27)30)13-16-6-8-18(31-2)9-7-16/h3-12H,13-14H2,1-2H3

InChI Key

VOWDIKKZZGOTAK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)OC)SC=C4

solubility

not available

Origin of Product

United States

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